Ethyl 4-dodecylbenzoate
Description
Ethyl 4-dodecylbenzoate is an aromatic ester characterized by a dodecyl (12-carbon alkyl) substituent at the para position of the benzoate ring.
Properties
CAS No. |
86892-28-6 |
|---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
ethyl 4-dodecylbenzoate |
InChI |
InChI=1S/C21H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)21(22)23-4-2/h15-18H,3-14H2,1-2H3 |
InChI Key |
UEWGSVUNDJPGGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-dodecylbenzoate can be synthesized through the esterification of 4-dodecylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:
4-dodecylbenzoic acid+ethanolacid catalystEthyl 4-dodecylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of modified clay as a catalyst has been reported to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-dodecylbenzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed back to 4-dodecylbenzoic acid and ethanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Hydrolysis: 4-dodecylbenzoic acid and ethanol.
Reduction: 4-dodecylbenzyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 4-dodecylbenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants and plasticizers
Mechanism of Action
The mechanism of action of ethyl 4-dodecylbenzoate in biological systems involves its interaction with lipid membranes. The long alkyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl 4-Dodecylbenzoate and Analogs
Impact of Substituents on Physicochemical Properties
- Lipophilicity: The dodecyl chain in this compound significantly increases hydrophobicity compared to smaller substituents (e.g., cyano or nitro groups). This property enhances compatibility with non-polar solvents, making it suitable for emulsification or coating applications.
- Reactivity: Brominated derivatives (e.g., Ethyl 4-(dibromomethyl)benzoate) exhibit higher reactivity due to bromine’s electronegativity, favoring substitution reactions .
- Stability : Hydroxy and dimethyl substituents (as in Ethyl 4-hydroxy-2,6-dimethylbenzoate) may reduce thermal stability, requiring low-temperature storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
